3-(2-Methylpyrazolo[1,5-a]pyrimidin-7-yl)aniline
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Overview
Description
3-(2-Methylpyrazolo[1,5-a]pyrimidin-7-yl)aniline is a heterocyclic compound that features a pyrazolo[1,5-a]pyrimidine core. This structure is known for its significant biological and pharmacological properties, making it a valuable scaffold in medicinal chemistry .
Preparation Methods
The synthesis of 3-(2-Methylpyrazolo[1,5-a]pyrimidin-7-yl)aniline typically involves the cyclocondensation of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . One common method includes the reaction of ethoxymethylenmalonitrile with aminopyrazole in ethanol . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
3-(2-Methylpyrazolo[1,5-a]pyrimidin-7-yl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding nitro or hydroxyl derivatives, while substitution reactions can introduce various functional groups to the aniline ring .
Scientific Research Applications
3-(2-Methylpyrazolo[1,5-a]pyrimidin-7-yl)aniline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: This compound is used in the study of enzyme inhibition and protein interactions.
Industry: It is utilized in the development of new materials with unique photophysical properties.
Mechanism of Action
The mechanism of action of 3-(2-Methylpyrazolo[1,5-a]pyrimidin-7-yl)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . This inhibition can disrupt critical cellular pathways, leading to the desired therapeutic effects, such as the inhibition of cancer cell growth .
Comparison with Similar Compounds
3-(2-Methylpyrazolo[1,5-a]pyrimidin-7-yl)aniline is unique due to its specific substitution pattern on the pyrazolo[1,5-a]pyrimidine core. Similar compounds include:
3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine: Known for its energetic properties.
7-(Morpholin-4-yl)pyrazolo[1,5-a]pyrimidine: Notable for its potential in treating chronic obstructive pulmonary disease.
5-Amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one: Used in material science for its unique photophysical properties.
These compounds share the pyrazolo[1,5-a]pyrimidine core but differ in their functional groups and applications, highlighting the versatility and importance of this scaffold in various fields .
Properties
IUPAC Name |
3-(2-methylpyrazolo[1,5-a]pyrimidin-7-yl)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4/c1-9-7-13-15-6-5-12(17(13)16-9)10-3-2-4-11(14)8-10/h2-8H,14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPXFDJBDOGRJHN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC=NC2=C1)C3=CC(=CC=C3)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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